(Z)-6-((4-fluorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-((4-fluorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is an organic compound that features a benzofuran core substituted with a fluorobenzyl ether and a thiophen-2-ylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((4-fluorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride.
Introduction of the Fluorobenzyl Ether: The fluorobenzyl group is introduced via an etherification reaction, typically using 4-fluorobenzyl bromide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Addition of the Thiophen-2-ylmethylene Group: The final step involves the condensation of the benzofuran derivative with thiophene-2-carbaldehyde under basic conditions to form the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, potentially converting it to an alcohol.
Substitution: The fluorobenzyl ether group can participate in nucleophilic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-6-((4-fluorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to other bioactive benzofuran derivatives.
Medicine
In medicinal chemistry, it is explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzofuran and thiophene moieties.
Mechanism of Action
The mechanism of action of (Z)-6-((4-fluorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl and thiophene groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-6-((4-chlorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
- (Z)-6-((4-methylbenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
Uniqueness
Compared to similar compounds, (Z)-6-((4-fluorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets.
Properties
IUPAC Name |
(2Z)-6-[(4-fluorophenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO3S/c21-14-5-3-13(4-6-14)12-23-15-7-8-17-18(10-15)24-19(20(17)22)11-16-2-1-9-25-16/h1-11H,12H2/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJFSGGFVSVNPH-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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